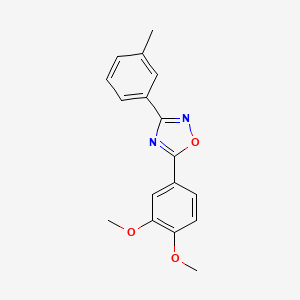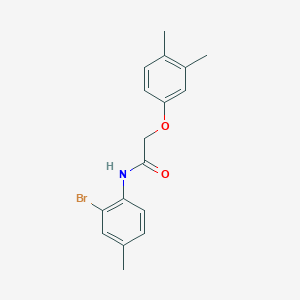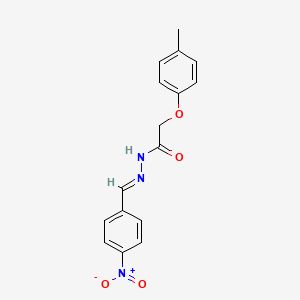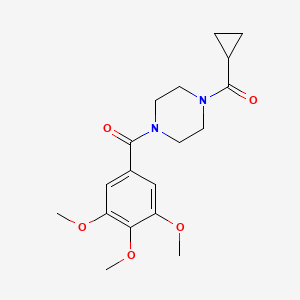
5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole: is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dimethoxybenzohydrazide with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the desired oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is used as a building block in organic synthesis
Biology and Medicine: This compound has shown potential as a pharmacophore in drug design. It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in biological systems involves interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its observed biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Comparison with Similar Compounds
5-phenyl-1,2,4-oxadiazole: Lacks the methoxy and methyl substitutions, resulting in different chemical properties and applications.
5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole: Contains a single methoxy group, leading to variations in reactivity and biological activity.
5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole: Similar structure but without the 3-methylphenyl group, affecting its overall properties.
Uniqueness: The presence of both 3,4-dimethoxyphenyl and 3-methylphenyl groups in 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole imparts unique steric and electronic effects. These substitutions enhance its reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-5-4-6-12(9-11)16-18-17(22-19-16)13-7-8-14(20-2)15(10-13)21-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSBAAQSHOSGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352012 |
Source


|
| Record name | 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651032-76-7 |
Source


|
| Record name | 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5605210.png)
![N-[(3S*,4R*)-1-(1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5605226.png)
![2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-N-cyclooctylacetamide](/img/structure/B5605240.png)
![(1S,5R)-3-(5-chlorothiophen-2-yl)sulfonyl-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605254.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5605262.png)

![3,4-dichloro-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5605271.png)
![5-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,4-pyridinediol](/img/structure/B5605272.png)
![6-(difluoromethyl)-2-({5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxybenzyl}thio)-4-methylnicotinonitrile](/img/structure/B5605280.png)
![2-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5605288.png)



![2-{3-[1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5605325.png)
